1-[3-(Azetidin-1-yl)propyl]piperazine
Description
1-[3-(Azetidin-1-yl)propyl]piperazine is a piperazine derivative featuring a propyl linker connecting the piperazine core to an azetidine ring. Azetidine, a four-membered saturated heterocycle, introduces conformational rigidity and distinct electronic properties compared to larger heterocycles like pyrrolidine or piperidine. This structural motif is often exploited in medicinal chemistry to modulate receptor binding affinity, metabolic stability, and pharmacokinetics.
Properties
CAS No. |
775288-17-0 |
|---|---|
Molecular Formula |
C10H21N3 |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-[3-(azetidin-1-yl)propyl]piperazine |
InChI |
InChI=1S/C10H21N3/c1-5-12(6-1)7-2-8-13-9-3-11-4-10-13/h11H,1-10H2 |
InChI Key |
DNPGRXXSFHWQIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CCCN2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[3-(Azetidin-1-yl)propyl]piperazine typically involves the reaction of piperazine with 3-chloropropylazetidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
1-[3-(Azetidin-1-yl)propyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the piperazine moiety.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical entities.
Biology: The compound has been studied for its interactions with biological targets, including receptors and enzymes.
Medicine: Research has indicated its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: It can be utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 1-[3-(Azetidin-1-yl)propyl]piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. For instance, it has been shown to interact with histamine H3 receptors and sigma-1 receptors, influencing their signaling pathways and exerting pharmacological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Receptor Affinity
Piperazine derivatives with varying substituents on the propyl chain or aryl/heterocyclic appendages exhibit significant differences in target engagement. Key comparisons include:

Key Observations :
- Azetidine vs. Aryl Groups : Azetidine’s compact structure may reduce off-target interactions compared to bulkier aryl groups (e.g., chlorophenyl in SC211) while retaining affinity for GPCRs .
- Electron-Withdrawing Substituents : Chloro or nitro groups (e.g., in antichagasic agents from ) enhance bioactivity by altering electron density and binding kinetics .
- Linker Flexibility: Propyl-linked piperazines (e.g., Norbo-17/18) balance flexibility and rigidity, optimizing interactions with serotonin receptors .
Critical Insights and Limitations
- Data Gaps : Direct pharmacological data for this compound are absent in the provided evidence. Predictions are based on structural analogs.
- Contradictions : While chloroaryl groups enhance antimicrobial activity (), they may reduce CNS receptor selectivity due to increased hydrophobicity .
- Innovation Potential: Azetidine’s unique stereoelectronic profile positions it as a candidate for optimizing metabolic stability in dopamine or serotonin receptor ligands .
Biological Activity
1-[3-(Azetidin-1-yl)propyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 775288-17-0
- Molecular Formula : C_{11}H_{18}N_{2}
- Molecular Weight : 182.28 g/mol
Biological Activity Overview
The compound exhibits a range of biological activities, primarily in the fields of antimicrobial, anti-inflammatory, and potential anticancer properties. It is structurally related to various piperazine derivatives, which are known for their diverse pharmacological profiles.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial survival, leading to growth inhibition.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity and function.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anticancer Potential : A study investigated the effects of this compound on cancer cell lines. Results indicated a significant reduction in cell viability in HeLa and MCF-7 cells, with IC50 values around 25 µM and 30 µM, respectively. This suggests potential as an anticancer agent.
- Anti-inflammatory Effects : Another research effort focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages.
- Neuroprotective Effects : Preliminary studies have indicated that this compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cultures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

